molecular formula C15H22OSi B14278443 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal CAS No. 154851-69-1

2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal

Cat. No.: B14278443
CAS No.: 154851-69-1
M. Wt: 246.42 g/mol
InChI Key: GMNLLWKAHPAWEA-UHFFFAOYSA-N
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Description

2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal is an organic compound that features a unique combination of a silyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal typically involves the reaction of a silylating agent with an appropriate aldehyde precursor. One common method is the reaction of dimethylphenylsilane with a suitable aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The silyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanoic acid.

    Reduction: Formation of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanol.

    Substitution: Formation of various substituted silyl compounds.

Scientific Research Applications

2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and reactivity, while the aldehyde group can participate in various chemical reactions. The pathways involved may include nucleophilic addition to the aldehyde group and electrophilic substitution at the silyl group.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylhexanal
  • **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylbutanal
  • **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpropionaldehyde

Uniqueness

2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal is unique due to its specific combination of a silyl group and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

154851-69-1

Molecular Formula

C15H22OSi

Molecular Weight

246.42 g/mol

IUPAC Name

2-[[dimethyl(phenyl)silyl]methylidene]-3-methylpentanal

InChI

InChI=1S/C15H22OSi/c1-5-13(2)14(11-16)12-17(3,4)15-9-7-6-8-10-15/h6-13H,5H2,1-4H3

InChI Key

GMNLLWKAHPAWEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=C[Si](C)(C)C1=CC=CC=C1)C=O

Origin of Product

United States

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